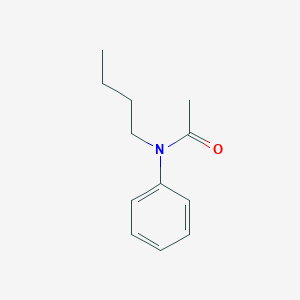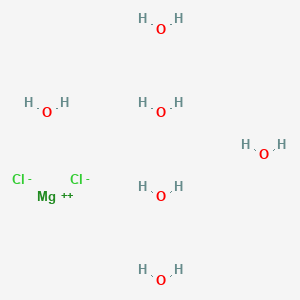
Magnesium chloride hexahydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Magnesium chloride hexahydrate, also known as this compound, is an inorganic compound with the chemical formula MgCl₂·6H₂O. It is a white or colorless crystalline solid that is highly soluble in water. This compound is commonly found in nature as the mineral bischofite and is widely used in various industrial and scientific applications due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: Magnesium chloride hexahydrate can be synthesized by reacting magnesium hydroxide (Mg(OH)₂) or magnesium carbonate (MgCO₃) with hydrochloric acid (HCl). The reaction typically involves dissolving the magnesium compound in hydrochloric acid, followed by crystallization from the resulting solution .
Industrial Production Methods: Industrial production of magnesium dichloride hexahydrate often involves extracting it from brine or seawater. The mineral bischofite (MgCl₂·6H₂O) is extracted through solution mining from ancient seabeds. Another method involves treating seawater or brine with lime (CaO) or caustic soda (NaOH) to precipitate magnesium hydroxide, which is then treated with hydrochloric acid to produce magnesium chloride .
化学反応の分析
Types of Reactions: Magnesium chloride hexahydrate undergoes various chemical reactions, including:
Hydrolysis: When heated above 180°C, it hydrolyzes to form magnesium oxychloride (Mg₂OCl₂).
Reaction with Bases: Reacts with bases like sodium hydroxide (NaOH) to form magnesium hydroxide (Mg(OH)₂) and sodium chloride (NaCl).
Common Reagents and Conditions:
Hydrochloric Acid (HCl): Used in the synthesis and hydrolysis reactions.
Sodium Hydroxide (NaOH): Used in reactions to form magnesium hydroxide.
Major Products:
Magnesium Hydroxide (Mg(OH)₂): Formed in reactions with bases.
Magnesium Oxychloride (Mg₂OCl₂): Formed during hydrolysis at high temperatures.
科学的研究の応用
作用機序
Magnesium chloride hexahydrate exerts its effects primarily through the magnesium ions (Mg²⁺) it releases. These ions are essential co-factors for many enzymes, including DNase and various restriction enzymes. Magnesium ions stabilize polymeric nucleic acids such as transfer RNA and ribozymes, and they play a crucial role in muscle cell physiology, cardiovascular activity, and nucleic acid structure .
類似化合物との比較
- Magnesium Fluoride (MgF₂)
- Magnesium Bromide (MgBr₂)
- Magnesium Iodide (MgI₂)
Comparison: Magnesium chloride hexahydrate is unique due to its high solubility in water and its ability to form hydrates with varying numbers of water molecules. Unlike magnesium fluoride, bromide, and iodide, magnesium dichloride hexahydrate is commonly used in a broader range of applications, including industrial, biological, and medical fields .
特性
CAS番号 |
7791-18-6 |
|---|---|
分子式 |
Cl2Mg MgCl2 |
分子量 |
95.21 g/mol |
IUPAC名 |
magnesium;dichloride |
InChI |
InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 |
InChIキー |
TWRXJAOTZQYOKJ-UHFFFAOYSA-L |
SMILES |
O.O.O.O.O.O.[Mg+2].[Cl-].[Cl-] |
正規SMILES |
[Mg+2].[Cl-].[Cl-] |
沸点 |
1,412 °C 1412 °C |
Color/Form |
Thin white to gray granules and/or flakes LUSTROUS HEXAGONAL CRYSTALS Soft leaflets Colorless or white crystals |
密度 |
2.32 2.3 g/cm³ |
melting_point |
712 °C (rapid heating) |
Key on ui other cas no. |
7791-18-6 |
物理的記述 |
Pellets or Large Crystals, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder; Liquid; Dry Powder, Other Solid; Other Solid; Water or Solvent Wet Solid; Pellets or Large Crystals Colourless, odourless, very deliquescent flakes or crystals White to gray deliquescent solid; heat evolved when dissolves in water; [Sax] DELIQUESCENT WHITE SOLID IN VARIOUS FORMS. |
溶解性 |
Very soluble in water, freely soluble in ethanol 7.40 g/100 ml of alcohol @ 20 °C; 72.7 g/100 ml water @ 100 °C In methanol, 15.5 g/100 g @ 0 °C, 20.4 g/100 g @ 60 °C; in ethanol, 3.61 g/100 g @ 0 °C, 15.89 g/100 g @ 60 °C In water, 54.6 g/100 g @ 20 °C Solubility in water, g/100ml at 20 °C: 54.3 |
同義語 |
Magnesium Chloride Hexahydrate; Magnesium Chloride (MgCl2) Hydrate (1:6); Magnesium Chloride Hexahydrate (MgCl2.6H2O); Magnesium Chloride Hydrate (MgCl2.6H2O); Magnesium Dichloride Hexahydrate; Magnesium(II) Chloride Heillxahydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is magnesium dichloride hexahydrate used in the production of magnesia oxychloride cement?
A1: Magnesium dichloride hexahydrate is a key ingredient in magnesia oxychloride cement. When combined with magnesium oxide (MgO), it undergoes a chemical reaction that leads to the formation of a hard, durable material. [, ]. This reaction forms magnesium oxychlorides, which are responsible for the cement's strength and quick-setting properties.
Q2: What are the advantages of using magnesia oxychloride cement formulated with magnesium dichloride hexahydrate?
A2: The research highlights several advantages of this type of cement. These include its rapid hardening capabilities, even at low temperatures []. Additionally, formulations can be adjusted to modify properties like water tolerance []. This makes it suitable for applications like low-temperature construction and road repair where quick setting is critical [].
Q3: How do researchers study the thermal properties of magnesium dichloride hexahydrate and its dehydrated forms?
A3: Researchers utilize computational chemistry techniques like Density Functional Theory (DFT) to model the structural, electronic, and thermodynamic characteristics of MgCl2·6H2O and its dehydrated phases (MgCl2·nH2O, where n = 4, 2, 1) []. These calculations help predict properties like isochoric heat capacity, Gibbs free energy, and latent heat, crucial for understanding its behavior in thermal energy storage applications, such as those involving solar energy [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




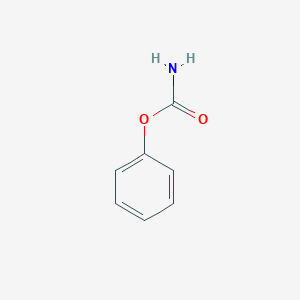


![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)
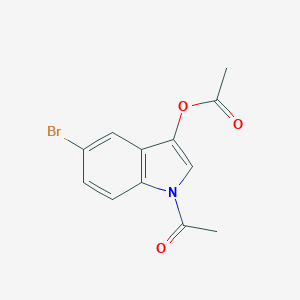


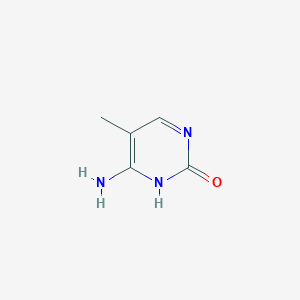
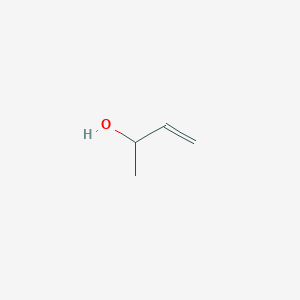

![diethyl 2-acetamido-2-[2-(2-nitro-3-phenylmethoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B146112.png)
